Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate
Overview
Description
Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C16H15NO6 It is a derivative of benzoic acid and is characterized by the presence of benzyloxy, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate typically involves the esterification of 5-benzyloxy-4-methoxy-2-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Reduction: Methyl 5-amino-4-methoxy-2-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-Benzyloxy-4-methoxy-2-nitrobenzoic acid.
Scientific Research Applications
Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate depends on the specific application and the target molecule. In general, the compound may interact with enzymes or receptors through its functional groups, leading to changes in biological activity. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
- Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoate
- Methyl 4-Nitrobenzoate
- Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoate
Comparison: Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Properties
IUPAC Name |
methyl 4-methoxy-2-nitro-5-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-21-14-9-13(17(19)20)12(16(18)22-2)8-15(14)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQBNKDRVJNGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627446 | |
Record name | Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164161-49-3 | |
Record name | Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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